molecular formula C12H18N2O2 B14124448 benzyl (2R)-4-hydrazinyl-2-methylbutanoate

benzyl (2R)-4-hydrazinyl-2-methylbutanoate

Katalognummer: B14124448
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: DBGIPNROZUIMGO-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is an organic compound that features a benzyl group attached to a hydrazinyl-methylbutanoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-4-hydrazinyl-2-methylbutanoate typically involves the esterification of (2R)-4-hydrazinyl-2-methylbutanoic acid with benzyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl (2R)-4-oxo-2-methylbutanoate.

    Reduction: Benzyl (2R)-4-amino-2-methylbutanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl (2R)-4-hydrazinyl-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl (2R)-4-amino-2-methylbutanoate: Similar structure but with an amino group instead of a hydrazinyl group.

    Benzyl (2R)-4-oxo-2-methylbutanoate: Similar structure but with a ketone group instead of a hydrazinyl group.

Uniqueness

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

benzyl (2R)-4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3/t10-/m1/s1

InChI-Schlüssel

DBGIPNROZUIMGO-SNVBAGLBSA-N

Isomerische SMILES

C[C@H](CCNN)C(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.